Alanine, N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-
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Overview
Description
Alanine, N-(2,6-dimethylphenyl)-N-(methoxyacetyl)- is a synthetic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an alanine backbone, substituted with a 2,6-dimethylphenyl group and a methoxyacetyl group. Such modifications can significantly alter the chemical and biological properties of the parent amino acid, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-(2,6-dimethylphenyl)-N-(methoxyacetyl)- typically involves the following steps:
Starting Materials: Alanine, 2,6-dimethylphenylamine, and methoxyacetyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Alanine, N-(2,6-dimethylphenyl)-N-(methoxyacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Alanine, N-(2,6-dimethylphenyl)-N-(methoxyacetyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,6-dimethylphenyl and methoxyacetyl groups can enhance its binding affinity and specificity, leading to altered biological activity. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Alanine, N-(2,6-dimethylphenyl)-N-(acetyl)-
- Alanine, N-(2,6-dimethylphenyl)-N-(propionyl)-
- Alanine, N-(2,6-dimethylphenyl)-N-(butyryl)-
Uniqueness
Alanine, N-(2,6-dimethylphenyl)-N-(methoxyacetyl)- is unique due to the presence of the methoxyacetyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be reflected in its reactivity, solubility, and potential biological activity.
Properties
CAS No. |
75596-99-5 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
(2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(11(3)14(17)18)12(16)8-19-4/h5-7,11H,8H2,1-4H3,(H,17,18)/t11-/m0/s1 |
InChI Key |
ZRIKZVLHMGYCIR-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)O)C(=O)COC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)COC |
Origin of Product |
United States |
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